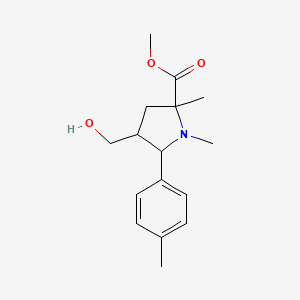

Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(4-methylphenyl)-2-pyrrolidinecarboxylate

Description

Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(4-methylphenyl)-2-pyrrolidinecarboxylate is a pyrrolidine-based ester derivative characterized by a hydroxymethyl group at the 4-position, methyl substituents at the 1- and 2-positions, and a 4-methylphenyl moiety at the 5-position. This compound is commercially available for research purposes, with a 500 mg unit priced at $492.00 and a 1 g unit at $670.00 (Santa Cruz Biotechnology, Catalog #sc-328638 and sc-328638A) .

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(4-methylphenyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-11-5-7-12(8-6-11)14-13(10-18)9-16(2,17(14)3)15(19)20-4/h5-8,13-14,18H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRXFBWPNOFSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(CC(N2C)(C)C(=O)OC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(4-methylphenyl)-2-pyrrolidinecarboxylate is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H23NO3

- Molecular Weight : 277.364 g/mol

- CAS Number : 1052612-20-0

- Structural Characteristics : The compound features a pyrrolidine ring, which is known for contributing to various biological activities.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds with pyrrolidine structures have been noted for their effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Antitumor Effects : The compound's structure suggests potential interactions with cellular pathways involved in tumor growth and proliferation. Similar compounds have shown promise in inhibiting tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Antimicrobial Study :

In a study assessing the antimicrobial properties of related compounds, this compound demonstrated significant activity against gram-positive bacteria. The study utilized the MIC method to quantify effectiveness, revealing a promising profile for further development as an antimicrobial agent. -

Antitumor Research :

A comparative analysis involving similar pyrrolidine derivatives highlighted the potential of this compound in inhibiting cancer cell proliferation. The use of the MTT assay indicated that this compound could induce cytotoxic effects on various cancer cell lines, suggesting a mechanism that warrants further investigation into its therapeutic applications.

Comparison with Similar Compounds

Core Heterocycle and Substituent Effects

- Pyrrolidine vs. Pyrimidine: The target compound’s pyrrolidine core (5-membered ring) differs from the pyrimidine derivative’s 6-membered ring in .

- Aromatic Substituents: The 4-methylphenyl group in the target compound offers moderate hydrophobicity, whereas the 4-heptylphenyl group in the indenopyridine derivative () significantly increases lipophilicity (logP ~7–8 estimated), favoring membrane permeability .

Functional Group Impact

- Hydroxymethyl vs. Protecting Groups : The hydroxymethyl group in the target compound provides a site for further derivatization (e.g., oxidation to carboxylic acid). In contrast, the tert-butyldimethylsilyloxy group in ’s compound serves as a steric protector, enhancing stability during multi-step syntheses .

- This feature is critical for binding to hydrophobic enzyme pockets .

Hypothetical Physicochemical Properties

- Solubility: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to the heptylphenyl-substituted indenopyridine (). However, it may be less soluble than the pyrimidine derivative () due to the latter’s polar thione group .

- Stability : The absence of bulky protecting groups (e.g., silyl ethers in ) makes the target compound more susceptible to hydrolysis under acidic/basic conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(4-methylphenyl)-2-pyrrolidinecarboxylate, and how can yield/purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step protocols with regioselective functionalization. For pyrrolidine derivatives, cyclization reactions (e.g., via azetidine intermediates) are common . Solvent selection (e.g., DMF for Pd-catalyzed cross-coupling) and temperature control (e.g., 0–5°C for sensitive intermediates) are critical to avoid decomposition . Purification via column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which characterization techniques are most reliable for confirming the stereochemistry and functional groups of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical confirmation . For functional groups, use:

- NMR : - and -NMR to identify methyl, hydroxymethyl, and aromatic protons .

- FT-IR : Peaks at 1700–1750 cm (ester C=O) and 3200–3600 cm (hydroxyl) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]) .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (e.g., hydroxymethyl group) or electrophilic (e.g., aromatic ring) attacks . Software like Gaussian or ORCA is recommended .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of substituted pyrrolidine derivatives like this compound?

- Methodological Answer : Regioselectivity in pyrrolidine synthesis is controlled by:

- Catalysts : Pd(OAc) for Suzuki coupling of 4-methylphenyl groups .

- Steric effects : Bulky substituents (e.g., 1,2-dimethyl groups) direct reactions to less hindered positions .

- Temperature : Lower temperatures (−10°C) favor kinetic over thermodynamic products .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for structurally complex analogs?

- Methodological Answer : Discrepancies between NMR (solution state) and SC-XRD (solid state) often arise from conformational flexibility. Use:

- Dynamic NMR : To detect rotamers or ring-flipping .

- DFT-NMR comparison : Calculate theoretical chemical shifts and match with experimental data .

- Variable-temperature XRD : To observe conformational changes in the crystal lattice .

Q. What mechanistic insights explain the compound’s pharmacological activity in enzyme inhibition assays?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) suggest the hydroxymethyl group forms hydrogen bonds with catalytic residues (e.g., serine in hydrolases), while the 4-methylphenyl moiety occupies hydrophobic pockets . Competitive inhibition kinetics (Lineweaver-Burk plots) validate binding modes .

Q. How do structural analogs (e.g., halogenated or methoxy-substituted derivatives) compare in reactivity or bioactivity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Cl, CF): Increase electrophilicity of the ester group, enhancing reactivity in acyl transfer reactions .

- Methoxy groups : Improve solubility but reduce metabolic stability due to demethylation .

- Bioactivity : 4-Chlorophenyl analogs show 10-fold higher kinase inhibition (IC = 0.2 µM) compared to methyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.